molecular formula C11H9NO B1330725 2,3-Dihydrofuro[2,3-b]quinoline CAS No. 14694-19-0

2,3-Dihydrofuro[2,3-b]quinoline

Cat. No.: B1330725
CAS No.: 14694-19-0
M. Wt: 171.19 g/mol
InChI Key: HRCJXWKCNPULPG-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[2,3-b]quinoline is a nitrogen-containing heterocyclic compound that features a fused furoquinoline structure.

Future Directions

The future directions for the research on 2,3-Dihydrofuro[2,3-b]quinoline could involve exploring its antioxidant capacities further, especially its role in protecting DNA against radical-induced oxidation . Additionally, more research could be done on its synthesis methods to enhance its pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrofuro[2,3-b]quinoline can be achieved through several methods. One notable method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction proceeds under refluxing conditions in acetonitrile with 1,1,3,3-tetramethylguanidine as a base, resulting in the formation of 2-acyl-2,3-dihydrofuro[3,2-h]quinolines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves multi-step reactions that can be scaled up for larger production. The use of recyclable catalysts and green chemistry principles is encouraged to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological activities .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydrofuro[2,3-b]quinoline is unique due to its specific furoquinoline structure, which imparts distinct chemical properties and biological activities. Its ability to stabilize radicals and protect against oxidative damage sets it apart from other similar compounds .

Properties

IUPAC Name

2,3-dihydrofuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-4-10-8(3-1)7-9-5-6-13-11(9)12-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCJXWKCNPULPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC3=CC=CC=C3C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344669
Record name 2,3-Dihydrofuro(2,3-b)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14694-19-0
Record name 2,3-Dihydrofuro(2,3-b)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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